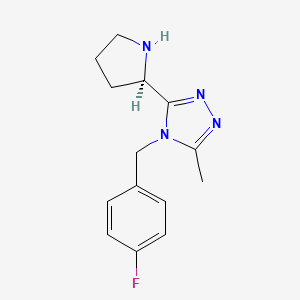
4-(2-Fluoro-6-nitrophenyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(2-Fluoro-6-nitrophenyl)morpholine” is a reactant in the synthesis of 5-substituted oxazolidinone derivatives with high antimicrobial activity . It is a key intermediate in the continuous production of Linezolid, a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens .
Synthesis Analysis
The synthesis of “4-(2-Fluoro-6-nitrophenyl)morpholine” involves a solution of 2-bromo-1-fluoro-4-nitrobenzene treated with potassium carbonate followed by morpholine. The reaction mixture is stirred at 20° C for 3 hours, then diluted with sodium bicarbonate and extracted with ethyl acetate.Molecular Structure Analysis
The molecular formula of “4-(2-Fluoro-6-nitrophenyl)morpholine” is C10H11O3N2F1 . Its molecular weight is 226.20 .Chemical Reactions Analysis
“4-(2-Fluoro-6-nitrophenyl)morpholine” is a key intermediate to synthesize Linezolid . It is synthesized by eight consecutive reactions, taking about 60 hours .Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 226.20 .科学的研究の応用
Linezolid Synthesis:
o-FNM serves as a key intermediate in the synthesis of Linezolid , an effective antibiotic used against various Gram-positive pathogens. Linezolid is particularly valuable in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .
Oxadiazole Derivatives:
By reducing the nitro group of o-FNM and sequentially treating the resulting amine with ethyl bromoacetate, hydrazine hydrate, and carbon disulfide, researchers have obtained 1,3,4-oxadiazole-2-thiole . This derivative exhibits interesting properties and may find applications in materials science or drug development .
Photocatalysis and Photothermal Conversion:
Exploring o-FNM’s photochemical properties could lead to applications in photocatalysis and photothermal conversion. Researchers have observed intriguing phenomena related to light absorption and energy transfer in similar compounds. Investigating o-FNM’s behavior under different light conditions may yield novel insights .
Organic Synthesis and Medicinal Chemistry:
o-FNM’s unique structure makes it an attractive building block for designing new organic molecules. Medicinal chemists can explore its reactivity in various reactions, potentially leading to novel drug candidates or bioactive compounds .
Materials Science:
Considering its aromatic nature and functional groups, o-FNM could be incorporated into polymer matrices or nanocomposites. Researchers might explore its use as a dopant, sensitizer, or modifier in materials with tailored properties .
Biological Studies:
Investigating o-FNM’s interactions with biological systems, such as enzymes or receptors, could provide insights into its pharmacological effects. Additionally, its potential toxicity or metabolic pathways could be explored .
作用機序
Biochemical Pathways
4-(2-Fluoro-6-nitrophenyl)morpholine is known to be a reactant in the synthesis of 5-substituted oxazolidinone derivatives . These derivatives have high antimicrobial activity, indicating that this compound may play a role in the biochemical pathways related to antimicrobial action.
Result of Action
It’s known that this compound is a key intermediate in the synthesis of linezolid , a highly effective pharmaceutical used against a wide class of Gram-positive pathogens. This suggests that the compound may have significant effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(2-Fluoro-6-nitrophenyl)morpholine. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity. For instance, it’s recommended that this compound be stored in a dry environment at 2-8°C to maintain its stability.
Safety and Hazards
特性
IUPAC Name |
4-(2-fluoro-6-nitrophenyl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3/c11-8-2-1-3-9(13(14)15)10(8)12-4-6-16-7-5-12/h1-3H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPOFXBMBJKJJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=C2F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

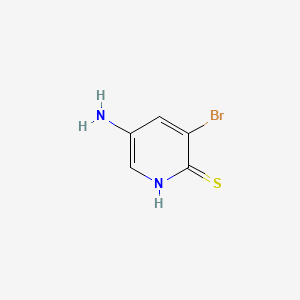
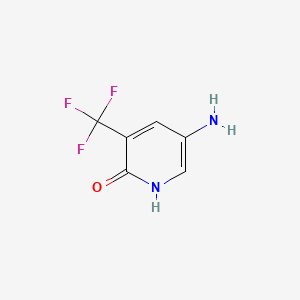
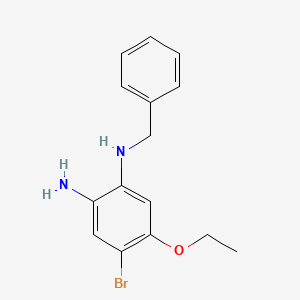
![4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B581687.png)
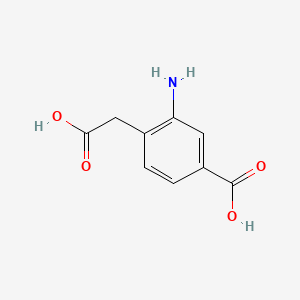
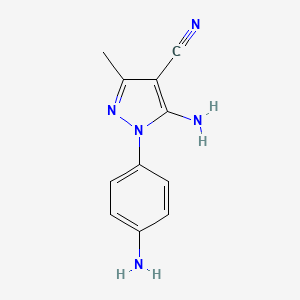
![2-Amino-3-{2-[(2-Amino-5-chloropyridin-3-yl)oxy]ethoxy}-5-chloropyridine](/img/structure/B581693.png)
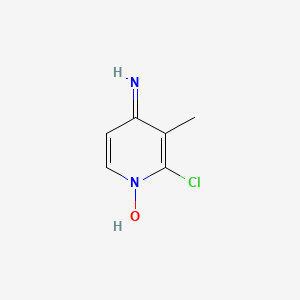
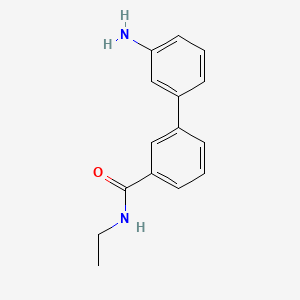
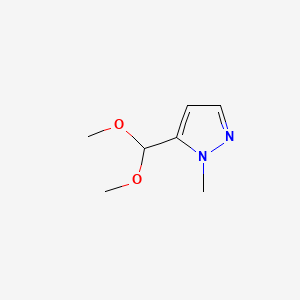


amine hydrochloride](/img/structure/B581706.png)
